molecular formula C9H4FNS B13015805 6-Fluorobenzo[b]thiophene-2-carbonitrile

6-Fluorobenzo[b]thiophene-2-carbonitrile

Cat. No.: B13015805
M. Wt: 177.20 g/mol
InChI Key: PIFRBKATBALDGY-UHFFFAOYSA-N
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Description

6-Fluorobenzo[b]thiophene-2-carbonitrile is a chemical compound with the molecular formula C9H4FNS It is a derivative of benzo[b]thiophene, where a fluorine atom is substituted at the 6th position and a cyano group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzo[b]thiophene-2-carbonitrile typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives. For instance, the reaction of thiophene with fluorine at low temperatures can yield fluorinated thiophenes . Another approach involves the use of electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) in the presence of suitable catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluorobenzo[b]thiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

6-Fluorobenzo[b]thiophene-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 6-Fluorobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H4FNS

Molecular Weight

177.20 g/mol

IUPAC Name

6-fluoro-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C9H4FNS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H

InChI Key

PIFRBKATBALDGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2)C#N

Origin of Product

United States

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